7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(3-aminopyridin-4-yl)oxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-6-15(18)20-14-7-10(2-3-11(9)14)19-13-4-5-17-8-12(13)16/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJUPUCLMNVWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 3-aminopyridine in the presence of suitable reagents and catalysts . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aminopyridine moiety allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one is with a molecular weight of approximately 268.27 g/mol. The compound features a coumarin backbone with an amino-pyridine moiety, which contributes to its biological activity.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of coumarins can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival. For instance, compounds with similar structures have been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer cell proliferation and differentiation .
Case Study:
A study on related coumarin derivatives demonstrated significant cytotoxic effects against breast cancer cells, suggesting that modifications at the 7-position could enhance these effects . Further investigation into the structure-activity relationship (SAR) of 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one may reveal its efficacy against specific cancers.
Antimicrobial Properties
Coumarins are known for their antimicrobial properties. Preliminary studies suggest that 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one may exhibit activity against various bacterial strains, making it a candidate for the development of new antimicrobial agents .
Data Table: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(Aminopyridinyl)coumarin derivative | Staphylococcus aureus | 32 µg/mL |
| 7-(Aminopyridinyl)coumarin derivative | Escherichia coli | 64 µg/mL |
Neurological Applications
Recent studies indicate that coumarin derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially aid in treating neurodegenerative diseases such as Alzheimer's .
Case Study:
In vitro studies have shown that similar compounds can reduce oxidative stress in neuronal cells, leading to improved cell survival rates under neurotoxic conditions . This suggests that further research into 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one could lead to novel treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The aminopyridine moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of coumarins are highly dependent on substituent type, position, and electronic characteristics. Below, we compare 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one with structurally related coumarins, focusing on synthetic yields, physical properties, and biological activities.
Key Observations:
Substituent Type and Yield :
- Prenylated derivatives (e.g., ACS52, ACS54) exhibit high yields (>85%), likely due to efficient alkylation reactions under basic conditions .
- Bulky or polar substituents (e.g., dinitroazetidine in Compound 12) result in lower yields (10–30%), possibly due to steric hindrance or side reactions .
- The azide group in Compound 10 allows for high-yield synthesis (91%), suggesting stability under mild conditions .
Physical Properties :
- Halogenated derivatives (e.g., Compound 16) have higher melting points (139–141°C), correlating with increased crystallinity due to halogen interactions .
- Hydrophilic groups (e.g., hydroxyethoxy in Compound 4d) improve aqueous solubility, critical for bioavailability .
Key Observations:
Antifungal Activity: Prenylated coumarins (e.g., ACS52) reverse drug resistance in fungal mutants, likely by inhibiting ABC transporters . The target compound’s 3-aminopyridine group may similarly disrupt efflux pumps but requires experimental validation.
Enzyme Inhibition: Coumarins with aryl-vinyl residues (e.g., trimethoxyphenyl in ) show potent P-glycoprotein inhibition, critical for cancer therapy .
Therapeutic Potential: Nitric oxide donors (e.g., Compound 12) demonstrate efficacy in cholestasis, suggesting coumarins’ versatility in modulating signaling pathways . Hydrophilic derivatives (e.g., Compound 4d) may be better suited for systemic applications due to improved pharmacokinetics .
Structure-Activity Relationship (SAR) Insights
- Alkyl vs. Aryl Substituents: Prenyl/geranyl groups () enhance antifungal activity but may reduce solubility. Aryl groups (e.g., trichlorophenoxy in ) increase lipophilicity, favoring membrane penetration .
- Electron-Donating vs. Withdrawing Groups: Amino groups (target compound) likely enhance solubility and hydrogen bonding, whereas nitro groups (e.g., ) improve redox activity .
- Linker Length :
- Longer linkers (e.g., butoxy in Compound 12 vs. ethoxy in Compound 13) modulate potency by optimizing spatial orientation .
Biological Activity
7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a chromenone core combined with an aminopyridine moiety, which may contribute to its diverse pharmacological properties. The molecular formula is with a molecular weight of 268.27 g/mol.
The synthesis of 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 3-aminopyridine under specific conditions. This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for further derivatization that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminopyridine moiety enables binding to enzymes or receptors, potentially inhibiting their activity. This interaction may lead to significant biological effects such as:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in abnormal cells.
Anticancer Activity
Research indicates that 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Studies report significant bactericidal activity, particularly against multi-drug resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Properties : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial effects revealed that the compound showed promising results against resistant bacterial strains, indicating its potential as an alternative treatment option in infectious diseases .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and bacterial survival, reinforcing its potential utility in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
